

Application Notes and Protocols for Liquid-Liquid Extraction of Ibrutinib from Plasma

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Compound of Interest

Compound Name: *N*-Boc-Ibrutinib-d4

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Ibrutinib from human plasma. The methodologies outlined are based on validated bioanalytical techniques and are intended to guide researchers in developing robust and reliable methods for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Ibrutinib in plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding its exposure-response relationship.[3][4] Liquid-liquid extraction is a widely used sample preparation technique for the determination of Ibrutinib in biological matrices due to its simplicity and effectiveness in removing proteins and other interfering substances.[1][5]

This application note details two common LLE protocols using different organic solvents, followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Ethyl Acetate Extraction for HPLC-DAD Analysis

This protocol is adapted from a method developed for the quantification of Ibrutinib in human plasma using HPLC-DAD.[1]

Materials:

- Human plasma
- Ibrutinib reference standard
- Internal Standard (IS) working solution (e.g., Nilotinib)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)[1]
- 1 M Sodium carbonate solution[1]
- Deionized water
- Microcentrifuge tubes (2 mL)
- Centrifuge
- Nitrogen evaporator
- HPLC system with DAD detector

Procedure:

- Sample Preparation: Thaw frozen plasma samples at room temperature.[1]
- Spiking: In a microcentrifuge tube, add 1.0 mL of human plasma. Spike with the appropriate volume of Ibrutinib standard working solution and internal standard working solution.[1]
- Alkalinization: Add 0.3 mL of 1 M sodium carbonate solution to the plasma sample.[1]
- Extraction: Add 2.0 mL of ethyl acetate to the tube.[1]
- Vortexing: Gently shake the tubes for 2 minutes to ensure thorough mixing.[1]

- Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes.[1]
- Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean conical vial. [1]
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.[1]
- Reconstitution: Dissolve the residue in 200 μ L of the mobile phase.[1]
- Injection: Inject 20 μ L of the reconstituted solution into the HPLC system.[1]

Workflow Diagram:



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